molecular formula C12H15N3O B7501681 1h-Benzimidazole-1-acetamide,2-ethyl-n-methyl-

1h-Benzimidazole-1-acetamide,2-ethyl-n-methyl-

Cat. No.: B7501681
M. Wt: 217.27 g/mol
InChI Key: FQBWBTDWGWDJQI-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with an acetamide group, an ethyl group, and a methyl group attached, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically requires heating and can be catalyzed by various agents such as polyphosphoric acid or sulfuric acid. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the benzimidazole ring. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound exhibits various biological activities, making it a valuable tool for studying biological processes and developing new drugs.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential therapeutic applications.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes. For example, they may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- can be compared with other benzimidazole derivatives, such as:

    Albendazole: An antiparasitic drug used to treat various parasitic infections.

    Mebendazole: Another antiparasitic agent with a similar mechanism of action.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

    Pantoprazole: Another proton pump inhibitor with similar uses.

The uniqueness of 1H-Benzimidazole-1-acetamide,2-ethyl-N-methyl- lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-11-14-9-6-4-5-7-10(9)15(11)8-12(16)13-2/h4-7H,3,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBWBTDWGWDJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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